molecular formula C19H20N2O5S B4389732 N-1,3-benzodioxol-5-yl-1-(phenylsulfonyl)-3-piperidinecarboxamide

N-1,3-benzodioxol-5-yl-1-(phenylsulfonyl)-3-piperidinecarboxamide

Cat. No. B4389732
M. Wt: 388.4 g/mol
InChI Key: YSCJBDUINKWENX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-1-(phenylsulfonyl)-3-piperidinecarboxamide, also known as BPAP, is a novel psychoactive compound that belongs to the class of piperidine derivatives. BPAP has been found to exhibit a range of neurological and psychotropic effects, making it a promising candidate for scientific research applications. In

Mechanism of Action

N-1,3-benzodioxol-5-yl-1-(phenylsulfonyl)-3-piperidinecarboxamide acts as a selective dopamine transporter (DAT) and norepinephrine transporter (NET) inhibitor, leading to an increase in the levels of dopamine and norepinephrine in the brain. This mechanism of action is similar to that of amphetamines, but N-1,3-benzodioxol-5-yl-1-(phenylsulfonyl)-3-piperidinecarboxamide has been found to be less addictive and have fewer side effects.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-1-(phenylsulfonyl)-3-piperidinecarboxamide has been found to have a range of biochemical and physiological effects, including increased locomotor activity, increased dopamine and norepinephrine levels in the brain, and improved cognitive function and memory. It has also been found to have neuroprotective effects and to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-1,3-benzodioxol-5-yl-1-(phenylsulfonyl)-3-piperidinecarboxamide for lab experiments is its selective DAT and NET inhibition, which makes it a useful tool for studying the role of dopamine and norepinephrine in the brain. However, one limitation is that N-1,3-benzodioxol-5-yl-1-(phenylsulfonyl)-3-piperidinecarboxamide has not been extensively studied in humans, and its long-term effects are not well understood.

Future Directions

There are several future directions for N-1,3-benzodioxol-5-yl-1-(phenylsulfonyl)-3-piperidinecarboxamide research, including studying its potential as a treatment for depression, anxiety, and Parkinson's disease, as well as its effects on cognitive function and memory. Further research is also needed to better understand the long-term effects of N-1,3-benzodioxol-5-yl-1-(phenylsulfonyl)-3-piperidinecarboxamide and its potential for addiction and abuse.
In conclusion, N-1,3-benzodioxol-5-yl-1-(phenylsulfonyl)-3-piperidinecarboxamide is a novel psychoactive compound that has shown promise as a tool for scientific research. Its selective DAT and NET inhibition, combined with its range of neurological and psychotropic effects, make it a promising candidate for future studies. However, further research is needed to fully understand its potential benefits and limitations.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-1-(phenylsulfonyl)-3-piperidinecarboxamide has been found to exhibit a range of neurological and psychotropic effects, making it a promising candidate for scientific research applications. It has been shown to have potential as a treatment for various neurological disorders, including depression, anxiety, and Parkinson's disease. N-1,3-benzodioxol-5-yl-1-(phenylsulfonyl)-3-piperidinecarboxamide has also been found to improve cognitive function and memory in animal studies.

properties

IUPAC Name

1-(benzenesulfonyl)-N-(1,3-benzodioxol-5-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c22-19(20-15-8-9-17-18(11-15)26-13-25-17)14-5-4-10-21(12-14)27(23,24)16-6-2-1-3-7-16/h1-3,6-9,11,14H,4-5,10,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCJBDUINKWENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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